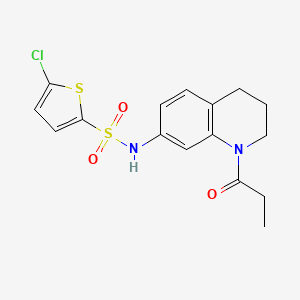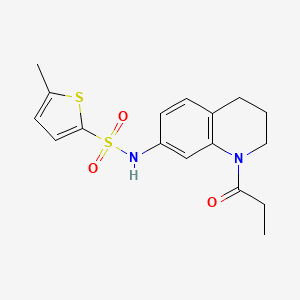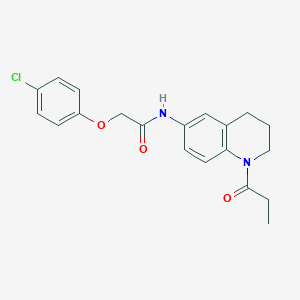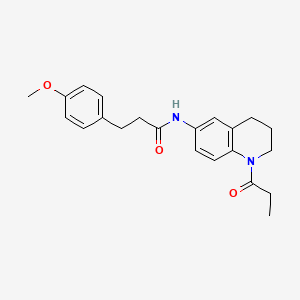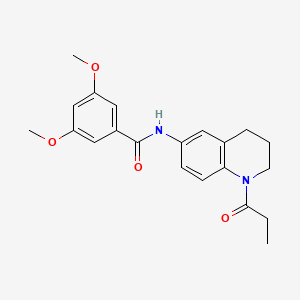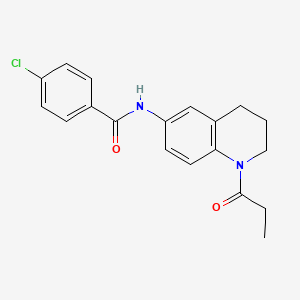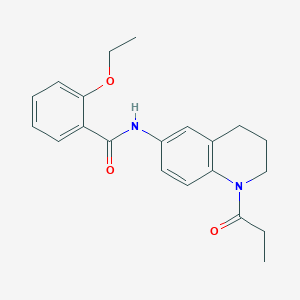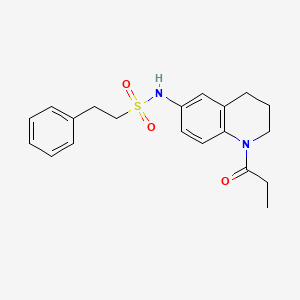
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, commonly referred to as 4-PO-N-TQ-B, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of the quinoline family, and is composed of an amide and a benzamide group. 4-PO-N-TQ-B has been shown to possess a range of biochemical and physiological effects, and has been used in laboratory experiments to study its potential in various biological systems.
科学研究应用
4-PO-N-TQ-B has been studied for its potential applications in a variety of scientific research fields. It has been used as a model compound to study the mechanisms of action of quinoline derivatives, and its effects on various biochemical processes. It has also been used to study the interactions between quinoline derivatives and other organic compounds. Additionally, 4-PO-N-TQ-B has been used to study the effects of quinoline derivatives on the immune system, as well as their potential applications in cancer research.
作用机制
The mechanism of action of 4-PO-N-TQ-B is not yet fully understood. However, it has been suggested that the compound acts by binding to specific receptors on the surface of cells, resulting in the activation of intracellular pathways. It has also been suggested that 4-PO-N-TQ-B may act as an agonist or antagonist of certain biochemical pathways, resulting in its various effects on the biochemical and physiological processes.
Biochemical and Physiological Effects
4-PO-N-TQ-B has been shown to possess a range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates, resulting in the regulation of energy metabolism. Additionally, 4-PO-N-TQ-B has been shown to modulate the expression of certain genes, resulting in the regulation of gene expression. Furthermore, 4-PO-N-TQ-B has been shown to modulate the activity of certain hormones, resulting in the regulation of hormone levels.
实验室实验的优点和局限性
4-PO-N-TQ-B has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is commercially available. Additionally, 4-PO-N-TQ-B is stable under a variety of conditions, making it suitable for use in a range of experiments. However, there are some limitations to the use of 4-PO-N-TQ-B in laboratory experiments. It is not always possible to obtain a pure sample of the compound, and the effects of 4-PO-N-TQ-B may vary depending on the purity of the sample. Additionally, the effects of 4-PO-N-TQ-B may vary depending on the concentration of the compound and the type of experiment being performed.
未来方向
There are several potential future directions for research on 4-PO-N-TQ-B. One potential direction is to further study the biochemical and physiological effects of the compound, in order to better understand its mechanisms of action. Additionally, further research could be conducted to study the potential applications of 4-PO-N-TQ-B in the treatment of various diseases. Additionally, further research could be conducted to study the potential interactions between 4-PO-N-TQ-B and other compounds, in order to better understand the effects of quinoline derivatives on biological systems. Finally, further research could be conducted to study the potential applications of 4-PO-N-TQ-B in the development of new drugs and therapies.
合成方法
4-PO-N-TQ-B can be synthesized from commercially available starting materials. The synthesis of 4-PO-N-TQ-B involves the reaction of 4-propan-2-yloxybenzamide with 1-propanoyl-1,2,3,4-tetrahydroquinoline in the presence of anhydrous sodium sulfate. The reaction is carried out in an aqueous medium at a temperature of 70°C for 8 hours. The reaction mixture is then filtered and the product is purified by column chromatography.
属性
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-21(25)24-13-5-6-17-14-18(9-12-20(17)24)23-22(26)16-7-10-19(11-8-16)27-15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAPPXPMALNEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


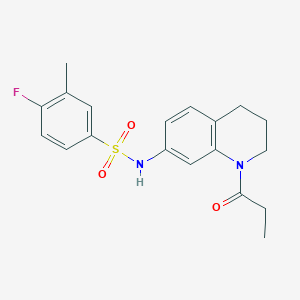
![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)
